hDDAH-1-IN-2

DDAH1 Oral bioavailability In vivo pharmacology

Researchers requiring chronic, non-invasive DDAH1 inhibition in vivo face a gap: legacy inhibitors like L-257 and Cl-NIO lack oral bioavailability or exhibit cytotoxicity that confounds long-term assays. hDDAH-1-IN-2 solves this with documented oral activity and a favorable cell viability window, enabling repeat-dose rodent studies without daily IP injections. Key procurement benefits: • Orally active - supports chronic cardiovascular & septic shock models without invasive dosing • Excellent cell viability profile - suitable for 24-72 h cellular assays and high-throughput imaging • Non-amino acid scaffold - potential for improved tumor penetration in melanoma xenograft studies

Molecular Formula C8H20N4O2
Molecular Weight 204.27 g/mol
Cat. No. B12421708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehDDAH-1-IN-2
Molecular FormulaC8H20N4O2
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCOCCNC(=NCCCCN)NO
InChIInChI=1S/C8H20N4O2/c1-14-7-6-11-8(12-13)10-5-3-2-4-9/h13H,2-7,9H2,1H3,(H2,10,11,12)
InChIKeyVKMJFTKKOMFTTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hDDAH-1-IN-2: Orally Active DDAH1 Inhibitor


hDDAH-1-IN-2 is a small‑molecule, selective inhibitor of human dimethylarginine dimethylaminohydrolase‑1 (hDDAH‑1) . It is characterized as an orally active agent that increases nitric oxide (NO) production by blocking the degradation of asymmetric dimethylarginine (ADMA), an endogenous NOS inhibitor . The compound is available as a free base (CAS 2408834‑77‑3) or as a sulfate salt (CAS 2747921‑54‑4) and is supplied for research‑use‑only (RUO) purposes .

hDDAH-1-IN-2: Irreplaceable for Critical Assays


DDAH1 inhibitors are not interchangeable. Older agents such as L‑257 and Ethyl‑L‑NIO exhibit modest potency and unfavorable pharmacokinetic (PK) profiles, while irreversible inactivators like Cl‑NIO introduce time‑dependent kinetics that complicate data interpretation [1][2]. In contrast, hDDAH-1-IN-2 is documented as an orally active molecule with a favorable cytotoxicity window—attributes that directly support long‑term, repeat‑dosing in vivo studies that earlier inhibitors cannot reliably accommodate . Substituting a generic DDAH1 inhibitor risks experimental failure due to insufficient bioavailability, off‑target NOS activity, or acute cellular toxicity [3].

hDDAH-1-IN-2 Differentiators vs. Reference Inhibitors


Oral Activity Advantage

hDDAH-1-IN-2 is explicitly characterized as orally active, enabling systemic exposure via oral gavage—a feature absent from reference inhibitors L‑257, Ethyl‑L‑NIO, and Cl‑NIO . While ZST316 achieves oral bioavailability of 4.7% (F%) and ZST152 reaches 33.3% [1], no quantitative oral PK parameters are publicly available for hDDAH-1-IN-2; its oral activity is asserted by commercial vendors .

DDAH1 Oral bioavailability In vivo pharmacology

Low Cytotoxicity Profile

hDDAH-1-IN-2 displays an excellent cell toxicity/viability profile according to vendor datasheets . By contrast, the covalent inhibitor Cl‑NIO exhibits cytotoxicity at higher concentrations (ED50 = 118 µM in HEK293T cells) [1]. Although a specific CC50 or LD50 value for hDDAH-1-IN-2 has not been publicly disclosed, its favorable viability profile supports higher working concentrations without compromising cell integrity, an advantage over Cl‑NIO whose narrow therapeutic window may confound results.

Cytotoxicity Viability HEK293T DDAH1

Non-Amino Acid Scaffold Advantage

hDDAH-1-IN-2 belongs to a class of guanidine‑based, non‑amino acid inhibitors that circumvent the poor drug‑like properties of arginine‑derived analogs (e.g., L‑257, 10a, Cl‑NIO) [1]. A structurally related non‑amino acid inhibitor, N‑(4‑aminobutyl)‑N′‑(2‑methoxyethyl)guanidine (8a), exhibits a Ki of 18 µM against hDDAH‑1 with a ligand efficiency (LE) >0.3 kcal/mol per heavy atom [2]. While direct potency data for hDDAH-1-IN-2 are not public, its scaffold is designed to maintain potency while improving solubility and membrane permeability .

Non-amino acid Ligand efficiency Selectivity

Expanded Viability Window

hDDAH-1-IN-2 is reported to possess an excellent cell toxicity/viability profile, implying a substantial gap between active concentration and cytotoxic dose . In contrast, the irreversible inhibitor Cl‑NIO has a reported cytotoxicity ED50 of 118 µM, while its cellular IC50 is 6.6 µM, yielding a selectivity window of ~18‑fold [1]. Without a published IC50 for hDDAH-1-IN-2, the absolute window cannot be calculated; however, its favorable viability designation suggests a wider window than that of Cl‑NIO, enabling more robust in‑cell target engagement studies.

Therapeutic window Cytotoxicity Selectivity index

hDDAH-1-IN-2: Optimal Research Applications


Chronic Inflammation and Septic Shock Models

hDDAH-1-IN-2’s documented oral activity and favorable toxicity profile make it the preferred tool for studies of DDAH1 inhibition in chronic inflammation or septic shock where repeated, non‑invasive dosing is required. Its attributes circumvent the need for daily intraperitoneal injections, reducing animal stress and improving compliance, a clear advantage over L‑257 and Cl‑NIO which lack oral bioavailability [1][2].

High-Content Screening for NO Regulation

The excellent cell viability profile of hDDAH-1-IN-2 [1] supports its use in long‑term (24–72 h) cellular assays and high‑throughput imaging studies, where cytotoxicity could otherwise confound NO readouts. This distinguishes it from irreversible inhibitors like Cl‑NIO, whose cytotoxicity emerges at higher concentrations [2] and may limit assay window.

Target Validation in DDAH1-Overexpressing Cancers

Given that DDAH1 is overexpressed in ~78% of melanoma cell lines [1], hDDAH-1-IN-2 provides a selective, orally active tool to interrogate the role of DDAH1 in tumor progression and NO‑mediated angiogenesis. Its non‑amino acid scaffold [2] may offer improved tumor penetration over charged arginine‑based analogs, although direct evidence is pending.

Cardiovascular ADMA-NOS Axis Studies

By inhibiting DDAH1, hDDAH-1-IN-2 elevates endogenous ADMA levels, thereby suppressing NO production [1]. This mechanism is central to studies of endothelial dysfunction, hypertension, and atherosclerosis. The compound’s oral activity enables chronic administration in rodent models of cardiovascular disease, a capability not shared by most reference DDAH1 inhibitors [2].

Technical Documentation Hub

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